2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
CAS No.: 923234-96-2
Cat. No.: VC8451091
Molecular Formula: C23H23ClFN5O
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923234-96-2 |
|---|---|
| Molecular Formula | C23H23ClFN5O |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | (2-chloro-6-fluorophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H23ClFN5O/c1-15-6-8-17(9-7-15)27-20-14-16(2)26-23(28-20)30-12-10-29(11-13-30)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28) |
| Standard InChI Key | OJSARJRREUWYCO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Introduction
2.1. 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Molecular Formula: C21H26ClFN6O
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Molecular Weight: 432.9 g/mol
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IUPAC Name: (2-chloro-6-fluorophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
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InChI: InChI=1S/C21H26ClFN6O/c1-15-14-18(27-8-6-26(2)7-9-27)25-21(24-15)29-12-10-28(11-13-29)20(30)19-16(22)4-3-5-17(19)23/h3-5,14H,6-13H2,1-2H3.
2.2. 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Molecular Formula: C18H21ClFN5O
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Molecular Weight: 377.8 g/mol
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IUPAC Name: (2-chloro-6-fluorophenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
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InChI: InChI=1S/C18H21ClFN5O/c1-12-11-15(23(2)3)22-18(21-12)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,7-10H2,1-3H3 .
Synthesis and Preparation Methods
The synthesis of compounds containing the 2-chloro-6-fluorobenzoyl piperazine moiety typically involves several steps:
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Preparation of Intermediates: The process begins with the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine to form the intermediate 2-chloro-6-fluorobenzoyl piperazine.
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Coupling Reactions: This intermediate is then coupled with appropriate pyrimidine derivatives to form the final compound. The specific conditions and reagents used can vary depending on the desired substitution pattern on the pyrimidine ring.
Potential Applications
Compounds with similar structures are often studied for their potential as pharmacological agents, particularly in targeting specific receptors or enzymes. They are used in medicinal chemistry research to develop drugs with specific biological activities.
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | C21H26ClFN6O | 432.9 g/mol | Biological research, medicinal chemistry |
| 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | C18H21ClFN5O | 377.8 g/mol | Medicinal chemistry, chemical biology |
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